molecular formula C15H12N2O2 B3913706 3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 36861-61-7

3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Cat. No.: B3913706
CAS No.: 36861-61-7
M. Wt: 252.27 g/mol
InChI Key: QXJXRMQAVLNFQT-UHFFFAOYSA-N
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Description

3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of benzylamine with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is unique due to its specific ring structure and the presence of a benzyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-benzylpyrido[1,2-a]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-12(10-11-6-2-1-3-7-11)15(19)17-9-5-4-8-13(17)16-14/h1-9,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJXRMQAVLNFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303617
Record name 3-Benzyl-pyrido[1,2-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36861-61-7
Record name NSC159396
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-pyrido[1,2-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
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3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
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3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Reactant of Route 4
3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Reactant of Route 5
3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Reactant of Route 6
3-benzyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

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